molecular formula C5H6BrNO2S2 B13164230 3-Bromo-5-methylthiophene-2-sulfonamide

3-Bromo-5-methylthiophene-2-sulfonamide

Cat. No.: B13164230
M. Wt: 256.1 g/mol
InChI Key: GIOKVRUIRKSKDV-UHFFFAOYSA-N
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Description

3-Bromo-5-methylthiophene-2-sulfonamide is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This particular compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylthiophene-2-sulfonamide typically involves the bromination of 5-methylthiophene-2-sulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction can lead to sulfoxides, sulfones, or reduced thiophene rings .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylthiophene-2-sulfonamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group, in particular, is known to form strong interactions with protein targets, which can modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and sulfonamide groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H6BrNO2S2

Molecular Weight

256.1 g/mol

IUPAC Name

3-bromo-5-methylthiophene-2-sulfonamide

InChI

InChI=1S/C5H6BrNO2S2/c1-3-2-4(6)5(10-3)11(7,8)9/h2H,1H3,(H2,7,8,9)

InChI Key

GIOKVRUIRKSKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)S(=O)(=O)N)Br

Origin of Product

United States

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